molecular formula C12H13N7O3 B13029079 N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide

N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide

Cat. No.: B13029079
M. Wt: 303.28 g/mol
InChI Key: LVVWQVKAZUOEFS-UHFFFAOYSA-N
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Description

N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings

Preparation Methods

The synthesis of N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid with furan-2-carbohydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino and hydroxyethyl groups in the compound can participate in substitution reactions with suitable electrophiles, resulting in the formation of substituted derivatives.

Mechanism of Action

The mechanism of action of N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its antiviral or anticancer activities .

Comparison with Similar Compounds

N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyrazolo[3,4-d]pyrimidine core with a furan ring and a carbohydrazide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N7O3

Molecular Weight

303.28 g/mol

IUPAC Name

N-[6-amino-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

InChI

InChI=1S/C12H13N7O3/c13-12-16-9-7(6-15-18(9)3-4-20)10(17-12)19(14)11(21)8-2-1-5-22-8/h1-2,5-6,20H,3-4,14H2,(H2,13,16,17)

InChI Key

LVVWQVKAZUOEFS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)N(C2=NC(=NC3=C2C=NN3CCO)N)N

Origin of Product

United States

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